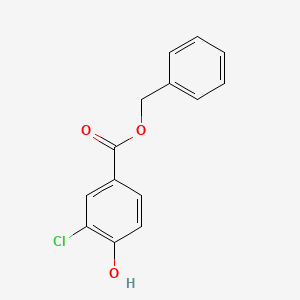![molecular formula C14H12F6N12O30S2 B14421563 2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane CAS No. 86803-35-2](/img/structure/B14421563.png)
2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane is a highly specialized organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane involves multiple steps, typically starting with the preparation of intermediate compounds such as 2-fluoro-2,2-dinitroethanol. This intermediate is then subjected to a series of reactions, including nucleophilic substitution and oxidation, to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of specialized equipment to handle the reactive intermediates and final product safely.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can replace the fluoro groups with other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce amino derivatives .
Applications De Recherche Scientifique
2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for certain diseases.
Industry: Utilized in the production of specialized materials and as an additive in various industrial processes
Mécanisme D'action
The mechanism of action of 2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane involves its interaction with molecular targets and pathways within the system. The compound’s fluoro and dinitro groups play a crucial role in its reactivity and interactions. These groups can form strong bonds with target molecules, leading to various biochemical and physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-fluoro-2,2-dinitroethyl)formal (FEFO)
- Butanetriol trinitrate (BTTN)
- Trimethylolethane trinitrate (TMETN)
Uniqueness
2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane is unique due to its complex structure, which includes multiple fluoro and dinitro groups. This complexity provides it with distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
86803-35-2 |
|---|---|
Formule moléculaire |
C14H12F6N12O30S2 |
Poids moléculaire |
1006.4 g/mol |
Nom IUPAC |
2-[bis(2-fluoro-2,2-dinitroethoxy)-[tris(2-fluoro-2,2-dinitroethoxy)methyldisulfanyl]methoxy]-1-fluoro-1,1-dinitroethane |
InChI |
InChI=1S/C14H12F6N12O30S2/c15-7(21(33)34,22(35)36)1-57-13(58-2-8(16,23(37)38)24(39)40,59-3-9(17,25(41)42)26(43)44)63-64-14(60-4-10(18,27(45)46)28(47)48,61-5-11(19,29(49)50)30(51)52)62-6-12(20,31(53)54)32(55)56/h1-6H2 |
Clé InChI |
YMRGFYLBRSKHAQ-UHFFFAOYSA-N |
SMILES canonique |
C(C([N+](=O)[O-])([N+](=O)[O-])F)OC(OCC([N+](=O)[O-])([N+](=O)[O-])F)(OCC([N+](=O)[O-])([N+](=O)[O-])F)SSC(OCC([N+](=O)[O-])([N+](=O)[O-])F)(OCC([N+](=O)[O-])([N+](=O)[O-])F)OCC([N+](=O)[O-])([N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


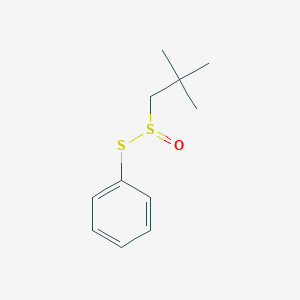
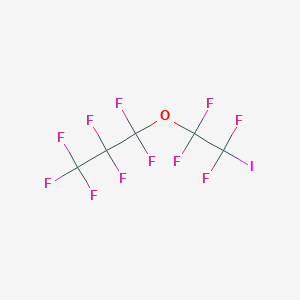

![Ethyl 3-{[2-(morpholin-4-YL)ethyl]amino}but-2-enoate](/img/structure/B14421496.png)
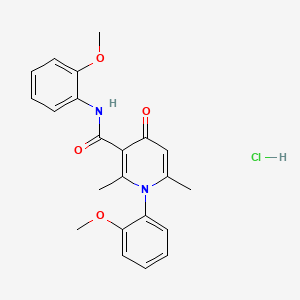
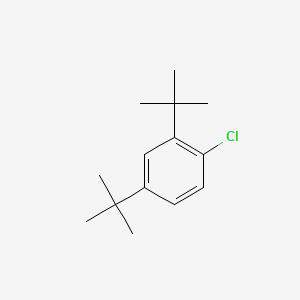
![3-[4-(6-Aminohexanoyl)phenyl]propanoic acid](/img/structure/B14421511.png)

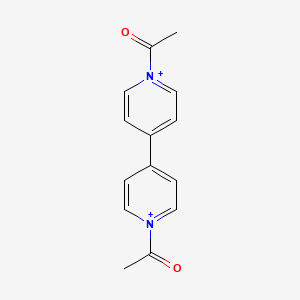

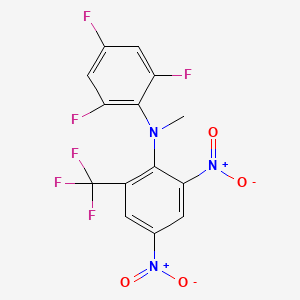
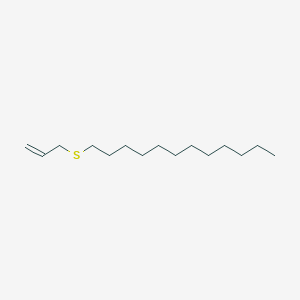
![1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione](/img/structure/B14421565.png)
